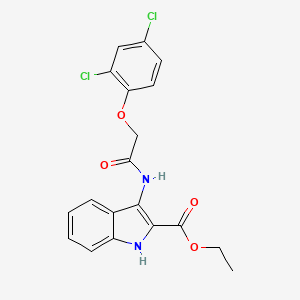
5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of benzodiazol derivatives. This compound features a fluorine atom at the 5-position, a methyl group at the 3-position, and a carboxamide group attached to a pyridine ring, which is further linked to a 2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzodiazol structure. One common approach is to start with a suitable benzimidazole derivative and introduce the fluorine and methyl groups through halogenation and methylation reactions, respectively. The carboxamide group can be introduced through a reaction with an appropriate amine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can be involved in oxidation reactions, potentially forming fluorinated derivatives.
Reduction: : The carboxamide group can be reduced to an amine, leading to the formation of a different compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Fluorinated derivatives of the compound.
Reduction: : Amine derivatives of the carboxamide group.
Substitution: : Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: : It has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: : The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The exact mechanism of action of 5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: can be compared with other benzodiazol derivatives, such as dabigatran etexilate and omeprazole . The uniqueness of This compound lies in its specific combination of fluorine, methyl, and carboxamide groups, which may confer unique biological or chemical properties.
Propiedades
IUPAC Name |
5-fluoro-3-methyl-N-(2-oxobenzimidazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c1-7-4-8(15)6-16-12(7)13(20)17-9-2-3-10-11(5-9)19-14(21)18-10/h2-6H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMMRQTYLAONLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC3=NC(=O)N=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2788065.png)

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)
![2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2788069.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2788071.png)
![6-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2788072.png)
![methyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2788073.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2788075.png)


